REACTION_CXSMILES
|
[Na].[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][NH:16][C:17](=[O:22])[CH2:18][CH2:19][CH2:20]Cl)=[CH:6][CH:5]=1>C(O)C>[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][C:17]2=[O:22])=[CH:6][CH:5]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)CCNC(CCCCl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The agitation is maintained for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the mixture is dried
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
CUSTOM
|
Details
|
for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized in petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)CCN1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |